Methenamine Hippurate

説明

特性

IUPAC Name |

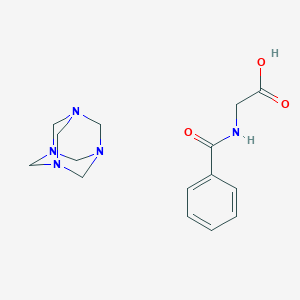

2-benzamidoacetic acid;1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3.C6H12N4/c11-8(12)6-10-9(13)7-4-2-1-3-5-7;1-7-2-9-4-8(1)5-10(3-7)6-9/h1-5H,6H2,(H,10,13)(H,11,12);1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROAIXOJGRFKICW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1N2CN3CN1CN(C2)C3.C1=CC=C(C=C1)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10972603 | |

| Record name | N-[Hydroxy(phenyl)methylidene]glycine--1,3,5,7-tetraazatricyclo[3.3.1.1~3,7~]decane (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10972603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5714-73-8 | |

| Record name | Methenamine hippurate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5714-73-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methenamine hippurate [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005714738 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[Hydroxy(phenyl)methylidene]glycine--1,3,5,7-tetraazatricyclo[3.3.1.1~3,7~]decane (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10972603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-benzoylglycine, compound with 1,3,5,7-tetraazatricyclo[3.3.1.13,7]decane (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.733 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHENAMINE HIPPURATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M329791L57 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Methenamine Hippurate Degradation: Pathways and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the degradation products and pathways of methenamine hippurate. The information presented herein is crucial for understanding the stability of this drug substance, developing robust analytical methods, and ensuring the quality and safety of pharmaceutical formulations. This document details the primary degradation pathways, summarizes quantitative data from stability-indicating studies, and provides established experimental protocols for forced degradation testing.

Executive Summary

This compound, a urinary tract antiseptic, exerts its therapeutic effect through a unique degradation-based mechanism. In the acidic environment of the urine, it undergoes hydrolysis to release its active components: formaldehyde and hippuric acid. While this hydrolytic pathway is fundamental to its efficacy, a thorough understanding of its degradation under various stress conditions is paramount for formulation development, stability assessment, and regulatory compliance. This guide synthesizes the available scientific information on the degradation of this compound, offering a technical resource for professionals in the pharmaceutical sciences.

Primary Degradation Pathway: Hydrolysis

The principal degradation pathway of this compound is hydrolysis, which is intentionally triggered in the acidic milieu of the urinary tract to produce its active antiseptic agent, formaldehyde.

The overall reaction is as follows:

C₁₅H₂₁N₅O₃ + 6H₂O → C₆H₁₂N₄ + C₉H₉NO₃ + 6H₂O → 4NH₃ + 6CH₂O + C₉H₉NO₃

This reaction underscores the prodrug nature of this compound, where the active formaldehyde is generated in situ. The hippuric acid component primarily serves to maintain the acidic urinary pH necessary for this hydrolysis to occur.

Mechanism of Action and Degradation Interplay

The degradation of this compound is intrinsically linked to its mechanism of action. The process is highly pH-dependent, with the rate of formaldehyde release increasing as the pH decreases. This targeted degradation within the urinary tract minimizes systemic exposure to formaldehyde.

Below is a diagram illustrating the activation pathway of this compound.

Forced Degradation Studies

Forced degradation, or stress testing, is essential to identify potential degradation products that may form under various environmental conditions, thus establishing the stability-indicating nature of analytical methods. While specific quantitative data from comprehensive forced degradation studies on this compound is not extensively published in publicly available literature, general protocols and potential degradation products can be inferred from existing analytical methods and the known chemistry of the molecule.

One study by Kolli Venkata Durga et al. developed a stability-indicating RP-HPLC method for this compound and its related substances, validating it as per ICH guidelines.[1] Although the detailed results of the degradation studies are not provided in the abstract, the development of such a method implies that degradation products were successfully generated and separated from the parent drug.[1]

Potential Degradation Products

Beyond formaldehyde and hippuric acid, other degradation impurities of this compound have been identified and are commercially available, suggesting they are relevant for analytical standard and impurity profiling.

Table 1: Potential Degradation Impurities of this compound

| Impurity Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound Degradation Impurity 1 | 5813-81-0 | C₉H₁₀N₂O₂ | 178.19 |

| This compound Degradation Impurity 2 | 478932-11-5 | C₁₀H₁₀N₂O₂ | 190.20 |

| Methenamine Impurity 3 | 2482-25-9 | C₉H₉NO₄ | 195.17 |

| Methenamine Impurity 4 | 487-54-7 | C₉H₉NO₄ | 195.17 |

| This compound Degradation Impurity 6 | 1637-75-8 | C₉H₉NO₄ | 195.17 |

Note: The specific structures and formation pathways for these impurities under different stress conditions require further investigation through dedicated forced degradation studies and structural elucidation.

Experimental Protocols for Forced Degradation Studies

The following are generalized protocols for conducting forced degradation studies on this compound, based on ICH guidelines and common industry practices. These protocols are intended to generate degradation products for the development and validation of stability-indicating analytical methods.

General Experimental Workflow

The workflow for a forced degradation study typically involves subjecting the drug substance to various stress conditions, followed by analysis to quantify the remaining parent drug and identify and quantify any degradation products.

Acid and Base Hydrolysis

-

Objective: To evaluate the stability of the drug substance in acidic and basic conditions.

-

Protocol:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water).

-

For acid hydrolysis, treat the stock solution with 0.1 N to 1 N hydrochloric acid.

-

For base hydrolysis, treat the stock solution with 0.1 N to 1 N sodium hydroxide.

-

Incubate the solutions at room temperature or elevated temperatures (e.g., 60°C) for a specified period (e.g., 24-48 hours).

-

Periodically withdraw samples and neutralize them before analysis.

-

Analyze the samples using a validated stability-indicating HPLC method.

-

Oxidative Degradation

-

Objective: To assess the susceptibility of the drug substance to oxidation.

-

Protocol:

-

Prepare a stock solution of this compound.

-

Treat the solution with hydrogen peroxide (e.g., 3-30% v/v).

-

Store the solution at room temperature, protected from light, for a defined duration.

-

Withdraw samples at various time points.

-

Analyze the samples by HPLC.

-

Thermal Degradation

-

Objective: To investigate the effect of temperature on the stability of the drug substance.

-

Protocol:

-

Place the solid drug substance in a thermostatically controlled oven.

-

Expose the sample to elevated temperatures (e.g., 60-80°C) for a specified period.

-

For solutions, prepare a solution of the drug substance and subject it to similar thermal stress.

-

Withdraw samples at appropriate intervals.

-

Analyze the samples using HPLC.

-

Photolytic Degradation

-

Objective: To determine the photosensitivity of the drug substance.

-

Protocol:

-

Expose the solid drug substance and a solution of the drug to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.

-

The total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy should be not less than 200 watt-hours/square meter.

-

Maintain a control sample in the dark under the same temperature conditions.

-

Analyze the exposed and control samples by HPLC.

-

Analytical Methodologies

A stability-indicating analytical method is crucial for separating and quantifying the parent drug from its degradation products. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.

Stability-Indicating RP-HPLC Method

A simple reverse-phase HPLC method has been developed and validated for the estimation of this compound and its related substances in active pharmaceutical ingredients.[1]

Table 2: Example of a Stability-Indicating RP-HPLC Method for this compound

| Parameter | Condition |

| Column | X-Bridge C18 (250 mm × 4.6 mm, 5 µm) |

| Mobile Phase A | Buffer: Solvent mixture (95:5) v/v (Buffer: 1.36g Potassium dihydrogen phosphate and 1.74 g dipotassium hydrogen phosphate in 1000 mL water, pH adjusted to 7.0 with potassium hydroxide solution. Solvent mixture: Acetonitrile and methanol in the ratio of 70:30 %v/v) |

| Mobile Phase B | Buffer: Solvent mixture (30:70) v/v |

| Flow Rate | 0.6 mL/min |

| Detection | UV at 210 nm |

| Column Temperature | 35°C |

This method was reported to be simple, precise, and accurate for the estimation of this compound and its related substances.[1]

An ion-exchange HPLC method has also been developed for the determination of methenamine in pharmaceutical preparations.[2]

Table 3: Example of an Ion-Exchange HPLC Method for Methenamine

| Parameter | Condition |

| Column | Zorbax SCX-300 |

| Mobile Phase | Acetonitrile:0.1M Sodium Perchlorate Monohydrate (pH 5.8) (70:30, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 212 nm |

This method was shown to be accurate and the peaks for hippuric acid did not interfere with the analysis of methenamine.[2]

Conclusion

The degradation of this compound is a well-understood process, primarily driven by pH-dependent hydrolysis, which is fundamental to its therapeutic action. However, a comprehensive understanding of its stability under various stress conditions is essential for robust drug development. While detailed public data on forced degradation studies are limited, the availability of analytical methods and identified degradation impurities provides a strong foundation for conducting such studies. The protocols and information presented in this guide serve as a valuable resource for researchers and scientists in the pharmaceutical industry to ensure the quality, stability, and efficacy of this compound formulations. Further research into the complete degradation profile under ICH-prescribed stress conditions would be beneficial to the scientific community.

References

An In-depth Technical Guide to the Physicochemical Properties of Methenamine Hippurate for Formulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methenamine hippurate is the hippuric acid salt of methenamine, a urinary tract antiseptic agent used for the prophylactic or suppressive treatment of frequently recurring urinary tract infections (UTIs).[1] Its therapeutic efficacy relies on a unique, pH-dependent mechanism of action. In an acidic environment, the methenamine moiety hydrolyzes to produce formaldehyde, which exerts a non-specific, bactericidal effect by denaturing proteins and nucleic acids of bacteria.[1][2][3][4] The hippurate component acts to maintain urinary acidity and possesses some intrinsic antibacterial activity.[1][5]

A thorough understanding of the physicochemical properties of this compound is paramount for the successful development of stable, safe, and effective pharmaceutical formulations. This guide provides a comprehensive overview of these properties, detailed experimental protocols for their characterization, and key formulation considerations.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized below. These properties directly influence its behavior during manufacturing, storage, and in vivo performance.

General Properties

This compound is a white solid compound formed from the combination of methenamine and hippuric acid.[3][6]

| Property | Value | References |

| Chemical Name | N-benzoyl-glycine, compd. with 1,3,5,7-tetraazatricyclo[3.3.1.13,7]decane | [6] |

| CAS Number | 5714-73-8 | [5][6][7][8] |

| Molecular Formula | C₆H₁₂N₄ • C₉H₉NO₃ (or C₁₅H₂₁N₅O₃) | [5][6][8] |

| Molecular Weight | 319.36 g/mol | [5][7][8] |

| Appearance | White to beige powder/solid | [5] |

Solubility

The solubility of this compound is a critical factor for its absorption and formulation. It is generally soluble in water and polar organic solvents.

| Solvent | Solubility (at 25°C unless specified) | References |

| Water | 2 mg/mL to 65 mg/mL | [5] |

| Ethanol | Conflicting data: Soluble to <1 mg/mL (slightly soluble) | [3][7] |

| Methanol | Soluble | [6] |

| DMSO | 14 mg/mL to 64 mg/mL | [2][7] |

Note: Solubility values can vary due to experimental conditions such as temperature, pH, and the presence of moisture, especially in hygroscopic solvents like DMSO.[2][7]

Melting Point

The reported melting point for this compound varies, which may suggest the existence of different polymorphic forms or impurities.

| Melting Point Range | References |

| 105 - 110 °C | [3] |

pKa

The pKa values of the constituent acid and base are fundamental to understanding the salt's behavior in different pH environments, particularly its dissolution and pH-dependent hydrolysis.

| Component | pKa Value | Significance | References |

| Methenamine | ~4.9 | Weak base; protonation is pH-dependent. | |

| Hippuric Acid | ~3.6 - 3.8 | Weak acid; contributes to maintaining an acidic environment. | [9][10][11][12] |

Polymorphism

Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each with distinct physicochemical properties like melting point, solubility, and stability.[13][14] The variation in reported melting points for this compound suggests that it may exhibit polymorphism. Characterizing and controlling the polymorphic form is crucial during drug development to ensure consistent product quality and performance. Differential Scanning Calorimetry (DSC) is a primary technique for investigating polymorphism.[13][14]

Stability

This compound exhibits good stability in the solid state but is susceptible to hydrolysis in solution under acidic conditions.

-

Solid-State Stability: The compound is stable on exposure to air.[3] Long-term storage at -20°C shows stability for at least four years.[6] It is also stable enough to be shipped at ambient room temperature.[7]

-

Solution Stability: The stability of this compound in solution is highly pH-dependent. In acidic media (pH < 6.0), the methenamine component hydrolyzes to formaldehyde and ammonia.[3][6] This hydrolysis is the basis of its therapeutic action but must be controlled in liquid formulations to prevent premature degradation. Stability-indicating HPLC methods are essential for quantifying the active ingredient and its degradation products.[15][16]

Mechanism of Action: A Physicochemical Perspective

The therapeutic effect of this compound is a direct consequence of its chemical properties and the physiological environment of the urinary tract.

First, the salt dissociates into its constituent components: methenamine and hippuric acid. The hippuric acid helps acidify the urine. In this acidic environment (optimally pH < 5.5), the methenamine undergoes a slow hydrolysis reaction, breaking down to generate formaldehyde and ammonia.[3] Formaldehyde is a potent, non-specific antimicrobial agent that kills a broad spectrum of urinary tract pathogens.

Experimental Protocols

Accurate and reproducible characterization of physicochemical properties is essential. The following section outlines standard experimental protocols.

Solubility Determination (Equilibrium Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific medium.

Methodology:

-

Preparation: Prepare relevant aqueous buffers (e.g., pH 1.2, 4.5, and 6.8) to simulate physiological conditions.

-

Addition of API: Add an excess amount of this compound solid to a known volume of each buffer in a sealed flask or vial. The presence of undissolved solid must be visible.

-

Equilibration: Agitate the flasks at a constant temperature (e.g., 37 ± 1 °C) using an orbital shaker for a predetermined period (e.g., 24-48 hours) sufficient to reach equilibrium.

-

Phase Separation: After agitation, allow the samples to settle. Separate the solid and liquid phases by centrifuging and/or filtering the supernatant through a chemically inert filter (e.g., 0.45 µm PVDF).

-

Analysis: Accurately dilute the clear supernatant and determine the concentration of dissolved this compound using a validated analytical technique, such as HPLC.

-

Replicates: Perform the experiment in at least triplicate for each pH condition.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the dissociation constants of weak acids and bases.

Methodology:

-

Instrument Calibration: Calibrate a pH meter using at least three standard pH buffers (e.g., pH 4, 7, and 10).

-

Sample Preparation: Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., degassed, purified water).

-

Titration: Place the solution in a thermostatted vessel on a magnetic stirrer. Immerse the calibrated pH electrode. Titrate the solution with a standardized titrant (e.g., 0.1 M NaOH or 0.1 M HCl) added in small, precise increments.

-

Data Collection: Record the pH value after each addition of titrant, allowing the reading to stabilize.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points, which can be determined from the inflection points of the titration curve (or its first derivative).

Melting Point and Polymorphism Analysis (Differential Scanning Calorimetry - DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of thermal transitions like melting and solid-solid phase transitions.

Methodology:

-

Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a certified reference standard (e.g., Indium).

-

Sample Preparation: Accurately weigh a small amount of the this compound sample (typically 2-5 mg) into a DSC pan and hermetically seal it.

-

Thermal Scan: Place the sample pan and an empty reference pan into the DSC cell. Heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., 25 °C to 200 °C) under an inert nitrogen purge.

-

Data Analysis: Record the heat flow versus temperature. An endothermic peak represents melting, with the onset temperature typically reported as the melting point. The area under the peak corresponds to the heat of fusion. Exothermic peaks may indicate crystallization into a more stable polymorphic form.[14]

Stability-Indicating Assay (Reverse-Phase HPLC)

A stability-indicating method is crucial for quantifying the decrease of the active drug content due to degradation. A validated RP-HPLC method can separate the intact drug from its impurities and degradation products.[15]

Methodology Example: [15]

-

Chromatographic System: HPLC with UV Detector.

-

Column: X-Bridge C18 (250 mm × 4.6 mm, 5 μm).

-

Mobile Phase A: 95:5 (v/v) mixture of Phosphate Buffer (pH 7.0) and a solvent mixture (Acetonitrile:Methanol, 70:30 v/v).

-

Mobile Phase B: 30:70 (v/v) mixture of Phosphate Buffer (pH 7.0) and the solvent mixture.

-

Gradient: A suitable gradient program is run to elute all components.

-

Flow Rate: 0.6 mL/min.

-

Column Temperature: 35 °C.

-

Detection: UV at 210 nm.

-

Procedure: The method is validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. Forced degradation studies (acid, base, oxidation, thermal, photolytic stress) are performed to demonstrate that the method can effectively separate this compound from its degradation products.

Formulation Considerations

Based on its physicochemical profile, several key factors must be considered when formulating this compound:

-

pH Control: The most critical factor is the pH-dependent hydrolysis. For oral solid dosage forms, the formulation should ensure rapid dissolution so the drug is available for its intended action in the acidic urine. For any potential liquid formulation, the vehicle must be buffered to a pH where methenamine is stable (neutral to slightly alkaline) to prevent premature degradation and loss of potency.

-

Polymorphism: Due to the potential for polymorphism, the manufacturing process (crystallization, milling, granulation) must be carefully controlled to produce a consistent and stable crystalline form. The solubility and dissolution rate can vary between polymorphs, potentially impacting bioavailability.

-

Excipient Compatibility: Excipients must be chosen carefully. Acidic excipients could destabilize the methenamine component in the presence of moisture. Conversely, strongly alkaline excipients could interfere with the necessary acidification of urine in vivo. Compatibility studies are essential.

-

Hygroscopicity: While not extensively reported, the hygroscopicity of the drug substance should be evaluated, as absorbed water can impact solid-state stability and promote degradation, especially if in contact with acidic excipients.

Conclusion

This compound's efficacy as a urinary antiseptic is intrinsically linked to its physicochemical properties. Its pH-dependent solubility and stability are the cornerstones of its mechanism of action and present the primary challenges and considerations for formulation development. A comprehensive characterization of its solid-state properties, including melting point and potential polymorphism, is essential for ensuring product consistency and performance. The experimental protocols and data presented in this guide provide a robust framework for researchers and developers working to create effective and stable this compound formulations.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. This compound | 5714-73-8 [chemicalbook.com]

- 4. rjptonline.org [rjptonline.org]

- 5. This compound = 95 HPLC 5714-73-8 [sigmaaldrich.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. selleckchem.com [selleckchem.com]

- 8. This compound | C15H21N5O3 | CID 21945 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. veeprho.com [veeprho.com]

- 10. go.drugbank.com [go.drugbank.com]

- 11. Showing Compound Hippuric acid (FDB001819) - FooDB [foodb.ca]

- 12. Milk Composition Database: Showing metabocard for Hippuric acid (BMDB0000714) [mcdb.ca]

- 13. thermalsupport.com [thermalsupport.com]

- 14. tainstruments.com [tainstruments.com]

- 15. wjpps.com [wjpps.com]

- 16. researchgate.net [researchgate.net]

The Effect of Methenamine Hippurate on Bladder Urothelial Integrity in Aged Mice: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aging is associated with a decline in bladder urothelial barrier function, contributing to an increased incidence of urinary tract infections (UTIs). Methenamine hippurate, a urinary antiseptic, has shown promise in preventing UTIs, and recent evidence suggests its mechanism may extend beyond simple bacteriostasis. This technical guide provides an in-depth analysis of the effects of this compound on the integrity of the bladder urothelium in aged mice. It consolidates key quantitative data, details experimental protocols, and proposes a potential signaling pathway for its action. This document is intended to be a valuable resource for researchers in urology, gerontology, and pharmacology.

Introduction

The urothelium, a specialized epithelial lining of the urinary bladder, forms a highly impermeable barrier that prevents the leakage of noxious urine components into the underlying tissues. With advancing age, this barrier can become compromised, leading to increased permeability and susceptibility to infections.[1] Studies in aged mice have revealed morphological changes such as the detachment of urothelial cells and an increase in connective tissue.[1] Functionally, aged urothelium exhibits altered purinergic signaling and increased mechanosensitivity.[2][3]

This compound is a urinary antiseptic that is hydrolyzed in acidic urine to formaldehyde, which has broad antimicrobial activity.[4] While its primary mechanism of action is understood to be the inhibition of bacterial growth, recent studies indicate that it may also have a direct effect on the host's urothelial barrier function.[4] This guide will explore the evidence for this novel mechanism, focusing on studies conducted in aged mice.

Quantitative Data on this compound's Effects

The following tables summarize the key quantitative findings from studies investigating the impact of this compound on the bladder urothelium in aged mice.

Table 1: Effect of this compound on Urothelial Permeability in Aged Mice

| Treatment Group | Urothelial Permeability Assessment | Outcome | Reference |

| Aged Mice (Control) | FITC-Dextran Assay | Increased permeability of fluorescence into deeper urothelial layers | [4] |

| Aged Mice + this compound | FITC-Dextran Assay | Decreased permeability; fluorescence retained in superficial urothelial layer | [4] |

Table 2: Effect of this compound on Urinary IgA Levels in Aged Mice

| Treatment Group | Measurement | Outcome | Reference |

| Aged Mice (Control) | Urinary IgA Levels | Baseline levels | [4] |

| Aged Mice + this compound | Urinary IgA Levels | Increased urinary IgA | [4] |

Table 3: Effect of this compound on Urothelial Shedding in Aged Mice

| Treatment Group | Measurement | Outcome | Reference |

| Aged Mice (Control) | Urothelial Shedding | No significant difference compared to treated group | [4] |

| Aged Mice + this compound | Urothelial Shedding | No significant difference compared to control group | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's effect on urothelial integrity.

This compound Administration in Aged Mice

This protocol describes the oral administration of this compound to aged mice to assess its in vivo effects.

Materials:

-

This compound

-

Sterile water for injection

-

Animal feeding needles (gavage)

-

Appropriate caging and husbandry for aged mice

Procedure:

-

Dosage Calculation: Convert the human equivalent dose of this compound to a murine dose based on body surface area or allometric scaling.

-

Preparation of Dosing Solution: Dissolve the calculated dose of this compound in sterile water. The concentration should be such that the required dose can be administered in a reasonable volume (e.g., 100-200 µL).

-

Animal Acclimatization: Allow aged mice (e.g., 18-24 months old) to acclimate to the housing conditions for at least one week prior to the start of the experiment.

-

Administration: Administer the this compound solution or a vehicle control (sterile water) to the mice via oral gavage once or twice daily for the duration of the study (e.g., 4 weeks).

-

Monitoring: Monitor the animals daily for any signs of distress or adverse effects.

In Vivo Bladder Urothelial Permeability Assay (FITC-Dextran)

This assay measures the integrity of the urothelial barrier by assessing the penetration of a fluorescent tracer from the bladder lumen into the bladder wall.

Materials:

-

Fluorescein isothiocyanate-dextran (FITC-dextran), 4 kDa

-

Sterile phosphate-buffered saline (PBS)

-

Anesthesia (e.g., isoflurane)

-

Urethral catheter appropriately sized for mice

-

Surgical instruments for bladder exposure

-

Microscope with fluorescence imaging capabilities

-

4% Paraformaldehyde (PFA) for tissue fixation

-

Optimal cutting temperature (OCT) compound for tissue embedding

-

Cryostat for sectioning

Procedure:

-

Anesthesia: Anesthetize the mouse using a calibrated vaporizer with isoflurane.

-

Catheterization: Carefully insert a lubricated catheter into the urethra to empty the bladder.

-

FITC-Dextran Instillation: Instill a solution of FITC-dextran in sterile PBS (e.g., 1 mg/mL) into the bladder through the catheter. The volume should be appropriate for the mouse bladder (e.g., 50-100 µL).

-

Incubation: Allow the FITC-dextran solution to remain in the bladder for a defined period (e.g., 30-60 minutes).

-

Tissue Harvest: Euthanize the mouse and surgically expose the bladder. Carefully excise the bladder.

-

Fixation and Embedding: Fix the bladder in 4% PFA overnight at 4°C. Subsequently, cryoprotect the tissue in a sucrose gradient and embed in OCT compound.

-

Sectioning: Cut frozen sections of the bladder (e.g., 5-10 µm thick) using a cryostat.

-

Imaging: Mount the sections on slides and visualize using a fluorescence microscope. The penetration of the green fluorescent FITC-dextran from the lumen into the layers of the bladder wall is indicative of permeability.

Urinary IgA Quantification (ELISA)

This protocol outlines the measurement of immunoglobulin A (IgA) levels in mouse urine using an enzyme-linked immunosorbent assay (ELISA).

Materials:

-

Mouse IgA ELISA kit

-

Urine collection system for mice (e.g., metabolic cages or gentle bladder massage)

-

Microplate reader

Procedure:

-

Urine Collection: Collect urine samples from individual mice. If using bladder massage, ensure the procedure is performed consistently to minimize stress.

-

Sample Preparation: Centrifuge the urine samples to pellet any debris. The supernatant can be used directly or diluted as per the ELISA kit instructions.

-

ELISA Protocol: Follow the manufacturer's instructions for the mouse IgA ELISA kit. This typically involves coating a microplate with a capture antibody, adding the urine samples and standards, adding a detection antibody, and then a substrate to produce a colorimetric signal.

-

Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the concentration of IgA in the urine samples by comparing their absorbance to the standard curve.

Proposed Signaling Pathway and Mechanisms of Action

While the precise molecular mechanism by which this compound enhances urothelial barrier function is still under investigation, the observed increase in urinary IgA suggests a potential role for the polymeric immunoglobulin receptor (pIgR) signaling pathway.

The Role of the Polymeric Immunoglobulin Receptor (pIgR)

The pIgR is a transmembrane protein expressed on the basolateral surface of epithelial cells, including urothelial cells.[5][6] Its primary function is to transport polymeric immunoglobulins (pIgA and pIgM) from the lamina propria across the cell to the apical (luminal) surface.[7] This process, known as transcytosis, results in the secretion of secretory IgA (sIgA) into the lumen.[7]

Proposed Signaling Cascade

We propose a hypothetical signaling pathway where this compound, either directly or indirectly, leads to an upregulation of pIgR expression and/or an increase in IgA-producing plasma cells in the bladder lamina propria. This, in turn, enhances the transcytosis of pIgA and the secretion of sIgA into the urine. Increased sIgA in the lumen could then contribute to improved barrier function through several mechanisms:

-

Immune Exclusion: sIgA can bind to and aggregate pathogens and antigens, preventing their adherence to and invasion of the urothelium.

-

Modulation of Tight Junctions: Emerging evidence in other epithelial systems suggests that IgA signaling may influence the expression and phosphorylation of tight junction proteins, thereby strengthening the paracellular barrier.

-

Anti-inflammatory Effects: By neutralizing pathogens and antigens, sIgA may reduce the inflammatory response in the bladder wall, which can otherwise compromise barrier integrity.

The following diagram illustrates this proposed mechanism.

Caption: Proposed mechanism of this compound on urothelial barrier function.

Experimental Workflow Visualization

The following diagram outlines the logical flow of an experiment designed to investigate the effects of this compound on the bladder urothelium in aged mice.

Caption: Experimental workflow for studying this compound's effects.

Conclusion and Future Directions

The evidence presented in this technical guide suggests that this compound's prophylactic effect against UTIs in the elderly may be multi-faceted, involving not only its well-established antimicrobial properties but also a novel mechanism of enhancing the urothelial barrier. The findings in aged mice, specifically the decreased permeability and increased urinary IgA, point towards a host-modulatory role for this compound.[4]

For researchers and drug development professionals, these insights open up new avenues of investigation. Future studies should aim to:

-

Elucidate the precise signaling pathway that links this compound to increased IgA production and/or pIgR expression.

-

Investigate the direct effects of IgA on urothelial tight junction protein expression and localization.

-

Conduct similar studies in aged male mice to determine if these effects are sex-specific.

-

Explore the potential of combination therapies that target both bacterial growth and urothelial barrier function for the prevention of UTIs in the elderly.

A deeper understanding of these mechanisms will be crucial for optimizing the use of this compound and for the development of novel non-antibiotic strategies to combat UTIs in a vulnerable and growing aging population.

References

- 1. Age-related changes in murine bladder structure and sensory innervation: a multiphoton microscopy quantitative analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Age-related changes in afferent pathways and urothelial function in the male mouse bladder - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Age-related changes in afferent pathways and urothelial function in the male mouse bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vivo Fluorescein Isothiocyanate-dextran (FD4) Permeability Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Alterations in polymeric immunoglobulin receptor expression and secretory component levels in bladder carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Polymeric immunoglobulin receptor - Wikipedia [en.wikipedia.org]

- 7. Role of Polymeric Immunoglobulin Receptor in IgA and IgM Transcytosis - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Dual Nature of Formaldehyde: A Molecular Insight into its Bactericidal and Bacteriostatic Mechanisms

For Immediate Release

A Deep Dive into the Antimicrobial Action of a Widely Used Biocide Offers Critical Insights for Researchers and Drug Development Professionals

Formaldehyde, a potent biocide with a long history of use in disinfection and sterilization, exerts its antimicrobial effects through a complex interplay of molecular interactions that can either kill bacteria outright (bactericidal) or inhibit their growth (bacteriostatic). A comprehensive understanding of these mechanisms is paramount for its effective and safe application in research, healthcare, and industrial settings. This technical guide delves into the core molecular basis of formaldehyde's dual-action nature, providing researchers, scientists, and drug development professionals with a detailed overview of its mechanisms, quantitative efficacy, and the experimental protocols used to assess its activity.

The Molecular Assault: How Formaldehyde Subdues Bacteria

Formaldehyde's primary mode of action lies in its high reactivity as an electrophile, allowing it to readily form covalent bonds with nucleophilic functional groups abundant in essential biological macromolecules. This non-specific reactivity leads to widespread cellular damage, ultimately culminating in either cell death or a state of suspended growth.

The primary targets of formaldehyde include:

-

Proteins: Formaldehyde reacts with amino (-NH2) and sulfhydryl (-SH) groups of amino acid residues within proteins. This alkylation process disrupts protein structure and function, leading to enzyme inactivation and the failure of critical cellular processes.

-

Nucleic Acids: The ring nitrogen atoms of purine bases in DNA and RNA are also susceptible to alkylation by formaldehyde. This interaction can lead to the formation of DNA-protein crosslinks (DPCs), which are highly detrimental lesions that can block DNA replication and transcription, inducing mutations and potentially triggering cell death.[1][2] Studies have shown that even low doses of formaldehyde can induce a significant number of DPCs in bacteria like Escherichia coli.[1][2]

The formation of these adducts and crosslinks disrupts the intricate cellular machinery, leading to a cascade of events that overwhelm the bacterium's repair mechanisms. The extent of this damage dictates whether the outcome is bactericidal or bacteriostatic.

Quantifying the Threat: Bactericidal vs. Bacteriostatic Concentrations

The concentration of formaldehyde is a critical determinant of its effect on bacteria. Higher concentrations typically lead to a rapid and irreversible bactericidal action, while lower, sublethal concentrations may only inhibit growth, demonstrating a bacteriostatic effect. The distinction between these two actions is quantified by determining the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).

Table 1: Bactericidal and Bacteriostatic Concentrations of Formaldehyde

| Bacterial Species | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) | Reference(s) |

| Escherichia coli | 0.013 - 0.027 g/L | 0.013 - 0.053 g/L | [1] |

| Staphylococcus aureus | 156 mg/L (0.02%) | Not explicitly stated, but concentrations of 0.07% and higher show 100% inhibition. | [3][4] |

| Aerobacter aerogenes | Bacteriostatic concentrations can be initially bactericidal. | Not explicitly quantified. | [5] |

Note: The precise MIC and MBC values can vary depending on the specific strain, growth conditions, and the methodology used.

Bacterial Defense and Counter-Offense: Stress Response and Detoxification

Bacteria are not passive victims of formaldehyde's assault. They have evolved sophisticated mechanisms to sense and respond to formaldehyde stress, as well as pathways to detoxify this harmful compound.

Sensing the Danger: The FrmR and EfgA Regulons

In Escherichia coli, the FrmR protein acts as a transcriptional repressor for the frmRA(B) operon, which encodes for formaldehyde detoxification enzymes.[6][7] In the absence of formaldehyde, FrmR binds to the promoter region of this operon, preventing the expression of the detoxification machinery. When formaldehyde enters the cell, it directly binds to FrmR, causing a conformational change that leads to its dissociation from the DNA. This de-repression allows for the transcription of the frmA and frmB genes, which encode for a glutathione-dependent formaldehyde dehydrogenase and an S-formylglutathione hydrolase, respectively, initiating the detoxification process.[6][7]

Another key player in the formaldehyde stress response is the EfgA protein. EfgA is a conserved formaldehyde sensor that, upon detecting elevated levels of formaldehyde, induces growth arrest.[8][9] This mechanism is distinct from enzymatic detoxification and is thought to be a protective measure to prevent further damage by halting cellular processes until the formaldehyde can be cleared.[8]

Detoxification Pathways: Neutralizing the Threat

Bacteria employ several enzymatic pathways to convert formaldehyde into less toxic compounds. The three major pathways are:

-

Thiol-Dependent Pathway: This is the most widespread detoxification system and utilizes thiols like glutathione (GSH) to capture formaldehyde and subsequently oxidize it to formate.[7]

-

Ribulose Monophosphate (RuMP)-Dependent Pathway: In this pathway, formaldehyde is condensed with ribulose-5-phosphate and then isomerized to fructose-6-phosphate, which can enter central carbon metabolism.[7]

-

Pterin-Dependent Pathway: This pathway involves the reaction of formaldehyde with a pterin cofactor, such as tetrahydrofolate, to form a methylene-tetrahydrofolate intermediate that can be further metabolized.[7]

Visualizing the Molecular Battleground

To better illustrate the complex molecular events underlying formaldehyde's action and the bacterial response, the following diagrams have been generated using the DOT language.

Experimental Protocols: A Guide to Key Assays

A crucial aspect of understanding formaldehyde's antimicrobial properties is the ability to experimentally determine its efficacy. The following are detailed methodologies for key experiments.

Broth Microdilution Method for Determining MIC and MBC

This method is a standard procedure for determining the minimum inhibitory and bactericidal concentrations of an antimicrobial agent.[10][11]

Materials:

-

Sterile 96-well microtiter plates

-

Mueller-Hinton Broth (MHB) or other suitable growth medium

-

Bacterial culture in logarithmic growth phase, standardized to a specific turbidity (e.g., 0.5 McFarland standard)

-

Formaldehyde stock solution of known concentration

-

Sterile diluent (e.g., sterile water or saline)

-

Incubator

-

Microplate reader (optional, for quantitative growth assessment)

-

Sterile agar plates

Procedure:

-

Preparation of Formaldehyde Dilutions:

-

Prepare a series of two-fold dilutions of the formaldehyde stock solution in MHB directly in the wells of the microtiter plate. The final volume in each well should be 100 µL. Include a growth control well (MHB with no formaldehyde) and a sterility control well (MHB only).

-

-

Inoculation:

-

Dilute the standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well after inoculation.

-

Add 100 µL of the diluted bacterial suspension to each well (except the sterility control).

-

-

Incubation:

-

Incubate the microtiter plate at the optimal temperature for the test organism (e.g., 37°C for E. coli and S. aureus) for 18-24 hours.

-

-

MIC Determination:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of formaldehyde at which there is no visible growth. This can also be determined by measuring the optical density (OD) at 600 nm using a microplate reader.

-

-

MBC Determination:

-

From the wells showing no visible growth (at and above the MIC), take a small aliquot (e.g., 10 µL) and plate it onto a sterile agar plate.

-

Incubate the agar plates at the optimal temperature for 24-48 hours.

-

The MBC is the lowest concentration of formaldehyde that results in a ≥99.9% reduction in the initial inoculum count (i.e., no or very few colonies grow on the agar plate).

-

Chromatin Immunoprecipitation (ChIP) for Detecting DNA-Protein Crosslinks

ChIP is a powerful technique used to investigate the interaction of proteins with DNA in vivo. It can be adapted to identify the specific genomic locations of formaldehyde-induced DNA-protein crosslinks.[6][8][12][13]

Materials:

-

Bacterial culture

-

Formaldehyde (molecular biology grade)

-

Glycine

-

Lysis buffer with protease inhibitors

-

Sonicator

-

Antibody specific to a DNA-binding protein of interest (or a general antibody for total DPCs)

-

Protein A/G magnetic beads or agarose beads

-

Wash buffers

-

Elution buffer

-

Proteinase K

-

RNase A

-

DNA purification kit

-

qPCR machine and reagents

Procedure:

-

Crosslinking:

-

Treat the bacterial culture with 1% formaldehyde for a defined period (e.g., 10-15 minutes) at room temperature to induce protein-DNA crosslinks.

-

Quench the crosslinking reaction by adding glycine to a final concentration of 125 mM.

-

-

Cell Lysis and Chromatin Shearing:

-

Harvest and lyse the cells to release the chromatin.

-

Shear the chromatin into smaller fragments (typically 200-1000 bp) using sonication. The sonication conditions need to be optimized for the specific bacterial species and equipment.

-

-

Immunoprecipitation:

-

Incubate the sheared chromatin with an antibody specific to the protein of interest overnight at 4°C with gentle rotation.

-

Add Protein A/G beads to the chromatin-antibody mixture and incubate for another 1-2 hours to capture the antibody-protein-DNA complexes.

-

-

Washing:

-

Wash the beads several times with a series of stringent wash buffers to remove non-specifically bound chromatin.

-

-

Elution and Reversal of Crosslinks:

-

Elute the immunoprecipitated chromatin from the beads.

-

Reverse the formaldehyde crosslinks by incubating the samples at 65°C for several hours or overnight in the presence of a high salt concentration.

-

-

DNA Purification and Analysis:

-

Treat the samples with RNase A and Proteinase K to remove RNA and protein, respectively.

-

Purify the DNA using a DNA purification kit.

-

Analyze the purified DNA by qPCR to quantify the enrichment of specific DNA sequences, indicating the locations of the protein-DNA crosslinks.

-

References

- 1. researchgate.net [researchgate.net]

- 2. Clinical & Laboratory Standards Institute | CLSI [clsi.org]

- 3. [Microbial resistance to formaldehyde. I. Comparative quantitative studies in some selected species of vegetative bacteria, bacterial spores, fungi, bacteriophages and viruses] [hero.epa.gov]

- 4. An optimized chromatin immunoprecipitation protocol using Staph-seq for analyzing genome-wide protein-DNA interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ACTION OF FORMALDEHYDE ON MICROORGANISMS. III. BACTERICIDAL ACTION OF SUBLETHAL CONCENTRATIONS OF FORMALDEHYDE ON AEROBACTER AEROGENES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The mechanism of a formaldehyde-sensing transcriptional regulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]

- 9. [Experimental studies on the bactericidal activity of formaldehyde] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Comparative Proteomics of Bacteria Under Stress Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. creative-diagnostics.com [creative-diagnostics.com]

- 13. cusabio.com [cusabio.com]

The Pharmacokinetic Profile of Methenamine Hippurate in Preclinical Animal Models: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methenamine hippurate is a urinary antiseptic agent employed for the prophylaxis of recurrent urinary tract infections (UTIs). Its efficacy relies on the in-vivo hydrolysis of methenamine to formaldehyde in an acidic urine environment, which exerts a nonspecific bactericidal effect. The hippurate component contributes to maintaining the acidity of the urine and possesses some intrinsic antibacterial activity. Understanding the pharmacokinetic (PK) profile of this compound in various animal models is crucial for preclinical safety and efficacy evaluation, providing foundational data for human dose predictions and toxicological assessments. This technical guide synthesizes available data on the pharmacokinetics of this compound in key preclinical species—rats, dogs, and monkeys—and outlines common experimental methodologies.

Pharmacokinetic Parameters in Animal Models

While comprehensive quantitative pharmacokinetic data for this compound in animal models is not extensively published in publicly available literature, this section summarizes the available qualitative and semi-quantitative information derived from regulatory documents and related studies. The data is presented to facilitate a comparative overview across species.

Table 1: Summary of Oral Administration Studies of this compound in Animal Models

| Parameter | Rat | Dog | Monkey | Reference(s) |

| Dose Route | Oral (gavage, long-term) | Oral (long-term) | Oral (long-term) | [1] |

| Dose Range | 800 - 6400 mg/kg/day | 50 - 200 mg/kg/day | Twice the recommended human dose for 6 months | [1] |

| Absorption | Readily absorbed from the GI tract. | Readily absorbed from the GI tract. | Readily absorbed from the GI tract. | [1][2] |

| Metabolism | Methenamine is hydrolyzed to formaldehyde and ammonia in acidic urine. | Methenamine is hydrolyzed to formaldehyde and ammonia in acidic urine. | Methenamine is hydrolyzed to formaldehyde and ammonia in acidic urine. | [2][3] |

| Excretion | Primarily excreted in the urine. | Primarily excreted in the urine. | Primarily excreted in the urine. | [3][4] |

| Toxicology Notes | Long-term administration at high doses produced gastric and bladder irritation with some hemorrhagic sites and ulceration. No evidence of carcinogenicity was found in a long-term study. | Long-term administration produced gastric and bladder irritation with some hemorrhagic sites and ulceration. | No adverse effects were produced when administered for six months. | [1] |

Table 2: Summary of Intravenous Administration Studies of this compound in Animal Models

| Parameter | Rat | Dog | Reference(s) |

| Dose Route | Intravenous (single dose) | Intravenous (single dose) | [1] |

| Dose | Up to 600 mg/kg | Up to 600 mg/kg | [1] |

| Toxicology Notes | No toxic effects were observed. | No toxic effects were observed. | [1] |

Experimental Protocols

Animal Models and Dosing

-

Species: Sprague-Dawley or Wistar rats, Beagle dogs, and Cynomolgus monkeys are commonly used species in preclinical pharmacokinetic studies.

-

Housing and Acclimatization: Animals should be housed in controlled environments (temperature, humidity, light/dark cycle) and allowed to acclimatize for a minimum period before the study.

-

Dosing:

-

Oral Administration: For rats, oral gavage is a common method. For dogs and monkeys, the drug can be administered in gelatin capsules. Doses would be calculated based on body weight.

-

Intravenous Administration: The drug is dissolved in a suitable vehicle (e.g., sterile saline) and administered as a bolus injection or infusion, typically into a tail vein for rats or a cephalic or saphenous vein for dogs and monkeys.

-

Sample Collection

-

Blood Sampling: Serial blood samples are collected at predetermined time points post-dosing. For rats, blood can be collected from the tail vein, saphenous vein, or via cardiac puncture for terminal samples. For dogs and monkeys, blood is typically collected from the cephalic or saphenous vein.

-

Urine and Feces Collection: Animals can be housed in metabolic cages to allow for the separate collection of urine and feces to determine the extent and routes of excretion.

-

Sample Processing: Blood samples are typically collected in tubes containing an anticoagulant (e.g., EDTA or heparin) and centrifuged to separate plasma. Plasma, urine, and homogenized feces samples are then stored frozen (e.g., at -80°C) until analysis.

Bioanalytical Method

A validated bioanalytical method is essential for the accurate quantification of methenamine and hippuric acid in biological matrices.

-

Method: High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) or mass spectrometric (MS) detection is a common and reliable method.

-

Sample Preparation: This typically involves protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interfering substances from the biological matrix.

-

Validation: The method must be validated according to regulatory guidelines (e.g., FDA, EMA) for parameters such as accuracy, precision, linearity, selectivity, and stability.

Pharmacokinetic Analysis

The plasma concentration-time data are analyzed using non-compartmental or compartmental pharmacokinetic models to determine key parameters such as:

-

Cmax: Maximum plasma concentration.

-

Tmax: Time to reach Cmax.

-

AUC (Area Under the Curve): A measure of total drug exposure.

-

t1/2 (Half-life): The time required for the plasma concentration to decrease by half.

-

CL (Clearance): The volume of plasma cleared of the drug per unit of time.

-

Vd (Volume of Distribution): The apparent volume into which the drug distributes in the body.

-

F (Bioavailability): The fraction of the administered dose that reaches systemic circulation.

Visualizations

Metabolic Pathway of this compound

The primary mechanism of action of this compound involves its conversion to formaldehyde in an acidic environment.

Caption: Metabolic pathway of this compound to formaldehyde.

Experimental Workflow for a Preclinical Pharmacokinetic Study

The following diagram illustrates a typical workflow for conducting a pharmacokinetic study of this compound in an animal model.

Caption: Experimental workflow for a preclinical PK study.

Conclusion

The available data indicates that this compound is readily absorbed and primarily excreted via the kidneys in common preclinical animal models, including rats, dogs, and monkeys. The mechanism of action, reliant on the conversion to formaldehyde in acidic urine, is consistent across species. However, a significant gap exists in the public domain regarding detailed, quantitative pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) for these models. Such data would be invaluable for more precise interspecies scaling and the development of pharmacokinetic/pharmacodynamic (PK/PD) models to better predict clinical outcomes. Future research should focus on generating and publishing this detailed quantitative data to enhance the understanding of this compound's disposition in preclinical species and to further support its role in combating recurrent UTIs.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. This compound to prevent recurrent urinary tract infections in older women: protocol for a randomised, placebo-controlled trial (ImpresU) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methenamine Monograph for Professionals - Drugs.com [drugs.com]

- 4. accessdata.fda.gov [accessdata.fda.gov]

The Impact of Urinary pH on the Hydrolysis and Efficacy of Methenamine Hippurate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methenamine hippurate is a non-antibiotic urinary antiseptic utilized for the prophylactic treatment of recurrent urinary tract infections (UTIs). Its efficacy is entirely dependent on its conversion to the active bactericidal agent, formaldehyde, a process governed by the pH of the urine. This technical guide provides an in-depth analysis of the critical role urinary pH plays in the hydrolysis kinetics of this compound. It consolidates quantitative data on hydrolysis rates and formaldehyde concentrations, details key experimental methodologies for assessing the drug's activity, and presents the underlying biochemical pathways through visual diagrams. Understanding these pH-dependent dynamics is paramount for the research and development of urinary antiseptics and for optimizing the clinical application of this compound.

Introduction

This compound serves as a crucial alternative to long-term antibiotic prophylaxis for recurrent UTIs, a significant advantage in an era of rising antimicrobial resistance.[1][2] It is a prodrug, meaning it is inactive until it is chemically converted into its active form within the body.[3] This conversion is not enzymatic but a simple, acid-catalyzed hydrolysis that occurs in the urinary tract. The efficacy of this compound is therefore inextricably linked to the chemical environment of the urine, specifically its acidity. This guide will explore the fundamental chemical principles and quantitative relationships that dictate its therapeutic action.

Mechanism of Action

The Hydrolysis Pathway

This compound is a salt composed of methenamine and hippuric acid. Upon excretion into the urine, the methenamine moiety undergoes acid-catalyzed hydrolysis.[4] In an acidic environment (pH < 6.0), methenamine breaks down to generate formaldehyde and ammonia.[1][4] The hippuric acid component of the salt contributes to maintaining an acidic urinary pH, thereby facilitating the conversion.[5] This reaction is fundamental to the drug's therapeutic effect, as methenamine itself has no intrinsic antimicrobial properties.

Caption: Hydrolysis of Methenamine in Acidic Urine

Antibacterial Action of Formaldehyde

The formaldehyde generated from methenamine hydrolysis is a potent, broad-spectrum antimicrobial agent.[3][6] Its mechanism of action is non-specific; as a highly reactive aldehyde, it readily reacts with primary amines and thiol groups on microbial macromolecules.[6][7] This leads to the denaturation of essential bacterial proteins and nucleic acids, causing irreversible cross-linking and subsequent cell death.[3][7][8] This non-specific action means that the development of bacterial resistance to formaldehyde is highly unlikely.[2]

Caption: Antibacterial Mechanism of Formaldehyde

Quantitative Impact of pH on Hydrolysis Kinetics

The conversion of methenamine to formaldehyde follows apparent first-order kinetics and is highly pH-dependent.[9] As the urinary pH decreases, the rate of hydrolysis increases exponentially. This relationship is the single most critical factor determining whether therapeutic concentrations of formaldehyde can be achieved.

Table 1: Methenamine Hydrolysis Half-Life at Various pH Levels This table summarizes the time required for half of the methenamine to be converted to formaldehyde at different pH values, as determined in in-vitro studies at physiological temperature.

| Urinary pH | Half-Life (t½) of Methenamine | Data Source(s) |

| 2.0 | 1.6 hours | [10] |

| 5.0 | 20 hours | [9] |

| 5.8 | 13.8 hours | [10] |

| 6.5 | ~400 hours | [9] |

| Data derived from studies in buffer systems and pooled urine.[9][10] |

Table 2: Achievable Formaldehyde Concentrations This table outlines the formaldehyde concentrations that can be achieved under specific conditions of pH and initial methenamine concentration.

| Urinary pH | Methenamine Concentration | Resulting Formaldehyde Concentration | Time to Achieve | Data Source(s) |

| ≤ 5.7 | ≥ 0.6 mg/mL | ≥ 25 µg/mL | Not Specified | [11] |

| ≤ 5.85 | ≥ 1.0 mg/mL | ≥ 25 µg/mL | Not Specified | [11] |

| 6.0 | 750 µg/mL | > 28 µg/mL | 3 hours | [9] |

These data clearly illustrate that unless the urine is maintained at a pH below 6.0, only a small fraction of the methenamine dose is converted to its active form.[9]

Factors Influencing Efficacy

The clinical success of this compound therapy depends on maintaining an acidic urinary environment. Several factors can influence this critical parameter.

Caption: Factors Influencing this compound Efficacy

While co-administration of acidifying agents like ascorbic acid is common, its ability to significantly lower urinary pH has been questioned in some studies.[12] A significant challenge arises from UTIs caused by urea-splitting organisms (e.g., Proteus mirabilis), which produce urease, an enzyme that hydrolyzes urea to ammonia, thereby raising urinary pH and inhibiting formaldehyde production.

Key Experimental Protocols

Protocol for Determining Methenamine Hydrolysis Rate (In Vitro)

This protocol is a composite based on methodologies described in kinetic studies.[9][10]

-

Preparation of Media: Create a series of citrate-phosphate buffers with pH values ranging from 4.5 to 7.0. Alternatively, use pooled human urine adjusted to the desired pH values.

-

Incubation: Pre-warm the buffered solutions or urine to 37.5°C in a temperature-controlled water bath.

-

Initiation of Reaction: Add a known concentration of methenamine to each solution to initiate the hydrolysis reaction.

-

Sampling: Withdraw aliquots from each solution at predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours).

-

Analysis: Immediately analyze the concentration of unhydrolyzed methenamine in each aliquot using Gas-Liquid Chromatography (GLC).[10]

-

Data Calculation: For each pH value, plot the natural logarithm of the methenamine concentration versus time. The slope of this line is the negative of the apparent first-order rate constant (k). The half-life (t½) can be calculated using the formula: t½ = 0.693 / k.

Caption: Experimental Workflow for Hydrolysis Kinetics

Protocol for Quantification of Formaldehyde in Urine

This spectrophotometric method allows for the determination of formaldehyde in the presence of methenamine.[13]

-

Principle: The assay is based on a colorimetric reaction between formaldehyde, tryptophan, sulfuric acid, and ferric chloride. Methenamine, which would interfere, is first removed by precipitation.

-

Sample Preparation:

-

To a urine sample, add mercuric chloride solution to precipitate the unhydrolyzed methenamine.

-

Centrifuge the sample. Repeat the precipitation and centrifugation steps on the supernatant two more times to ensure complete removal of methenamine.

-

-

Color Development:

-

To the final methenamine-free supernatant, add tryptophan reagent, followed by concentrated sulfuric acid, and finally ferric chloride solution.

-

Allow the color to develop for a specified time.

-

-

Measurement: Measure the absorbance of the solution using a spectrophotometer at the appropriate wavelength.

-

Quantification: Determine the formaldehyde concentration by comparing the sample's absorbance to a standard curve prepared with known concentrations of formaldehyde. This method can detect formaldehyde levels as low as 5.0 µg/mL.[13]

Clinical Efficacy and Bactericidal Concentrations

The ultimate efficacy of this compound hinges on the ability to generate and maintain a urinary formaldehyde concentration sufficient to inhibit or kill uropathogens.

Table 3: Bactericidal and Bacteriostatic Concentrations of Formaldehyde

| Concentration Range | Effect | Data Source(s) |

| ≥ 25 µg/mL | Bacteriostatic / Measurable antibacterial effect | [4][11][14] |

| > 28 µg/mL | Bactericidal | [9] |

| > 50 µg/mL | Bactericidal (with < 2 hours exposure) | [14] |

By comparing the data in Table 2 and Table 3, it is evident that achieving a urinary pH of 5.7 or lower is necessary to produce formaldehyde levels that are reliably bacteriostatic or bactericidal.[11]

Conclusion

The conversion of this compound to its active antimicrobial agent, formaldehyde, is a chemical process entirely dependent on the hydrogen ion concentration of the urine. Quantitative kinetic data demonstrate a dramatic decrease in the rate of hydrolysis as the pH rises above 6.0, rendering the drug sub-therapeutic. For drug development professionals, this underscores the potential for formulations that could include or promote urinary acidification. For researchers and clinicians, it highlights the critical need to monitor and manage urinary pH through diet or other interventions to ensure the intended prophylactic efficacy of this compound is achieved. Future research should focus on large-scale trials to clarify optimal acidification strategies and the long-term effectiveness of this non-antibiotic alternative.[15]

References

- 1. jpbs.in [jpbs.in]

- 2. Tackling antimicrobial resistance with formaldehyde: A potential solution to treatment of urinary tract infections - Formacare [formacare.eu]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. This compound to prevent recurrent urinary tract infections in older women: protocol for a randomised, placebo-controlled trial (ImpresU) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antimicrobial Preservatives and Additives – Aldehydes - Situ Biosciences [situbiosciences.com]

- 7. Frontiers | Formaldehyde Stress Responses in Bacterial Pathogens [frontiersin.org]

- 8. Formaldehyde Stress Responses in Bacterial Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effect of urine pH and ascorbic acid on the rate of conversion of methenamine to formaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Kinetics of hydrolysis of methenamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Generation of Formaldehyde from Methenamine: Effect of pH and Concentration, and Antibacterial Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Formaldehyde generation from methenamine salts in spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Simultaneous determination of methenamine and formaldehyde in the urine of humans after methenamine administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. cdn.mdedge.com [cdn.mdedge.com]

- 15. researchgate.net [researchgate.net]

The Dual-Pronged Attack: Unraveling the Role of Hippuric Acid in Methenamine Hippurate's Antimicrobial Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Methenamine hippurate, a cornerstone in the prophylactic treatment of recurrent urinary tract infections (UTIs), exerts its antimicrobial effect through a synergistic interplay of its two components: methenamine and hippuric acid. While the conversion of methenamine to the potent antiseptic formaldehyde in acidic urine is widely recognized as the primary mechanism of action, the multifaceted role of hippuric acid is crucial for the drug's overall efficacy. This technical guide delves into the core functions of hippuric acid, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms to provide a comprehensive understanding for researchers and drug development professionals.

The Pivotal Role of Hippuric Acid: More Than Just an Acidifier

Hippuric acid contributes to the therapeutic action of this compound through two primary mechanisms: ensuring an acidic urinary environment and possessing intrinsic antibacterial properties.

Maintaining Urinary Acidity: The Key to Formaldehyde Activation

The conversion of methenamine to formaldehyde is a pH-dependent hydrolysis reaction that occurs optimally in an acidic environment (pH ≤ 5.5). Hippuric acid, being an organic acid, is excreted in the urine and contributes to lowering and maintaining the urinary pH within this optimal range. This acidification is critical for the continuous generation of formaldehyde, the primary bactericidal agent.

Clinical data indicates that administration of this compound can lead to a notable decrease in urinary pH. For instance, high-dose treatment has been shown to reduce urinary pH from a mean of 7.0 to 6.5.[1] While the standard 1-gram twice-daily dosage is designed to maintain an acidic pH, the extent of acidification can be influenced by diet and individual patient physiology.[2][3]

Intrinsic Antimicrobial Activity of Hippuric Acid

Beyond its role as a urinary acidifier, hippuric acid itself exhibits bacteriostatic and bactericidal activity against common uropathogens. Although generally considered to have limited antimicrobial potency on its own, its presence in the urinary tract contributes to the overall antimicrobial environment.[4][5][6]

Quantitative Analysis of Hippuric Acid's Contribution

To fully appreciate the role of hippuric acid, it is essential to examine the quantitative data regarding its antimicrobial efficacy and pharmacokinetic profile.

Antimicrobial Susceptibility

The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) are key indicators of an antimicrobial agent's potency. The following table summarizes the in vitro activity of hippuric acid against common uropathogens.

| Uropathogen | MIC (mg/mL) | MBC (mg/mL) |

| Escherichia coli | 8.3 | >8.3 |

| Staphylococcus aureus | 8.3 | >8.3 |

| Proteus mirabilis | 8.3 | >8.3 |

| Pseudomonas aeruginosa | 8.3 | >8.3 |

Source: Synergistic activity of weak organic acids against uropathogens.[1]

It is important to note that while these concentrations are higher than those of many conventional antibiotics, the continuous presence of hippuric acid in the urine, coupled with the action of formaldehyde, contributes to the overall suppressive effect on bacterial growth.

Pharmacokinetic Profile

The pharmacokinetic properties of hippuric acid following oral administration of this compound are characterized by rapid absorption and excretion.

| Pharmacokinetic Parameter | Methenamine | Hippuric Acid |

| Absorption | Rapidly absorbed from the GI tract.[2] | Rapidly absorbed.[2][6] |

| Metabolism | Hydrolyzed to formaldehyde in acidic urine. Minimal systemic metabolism.[2] | Primarily excreted unchanged. |

| Excretion | Over 90% of the methenamine moiety is excreted in the urine within 24 hours.[2][6] | The hippurate moiety is rapidly excreted in the urine via both glomerular filtration and tubular secretion.[2][6] |

| Onset of Antibacterial Activity | Demonstrable in the urine within 30 minutes after a single 1-gram dose.[2][6][7] | N/A |

Note: Specific Cmax, Tmax, and half-life values for hippuric acid from this compound are not consistently reported in the literature.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the activity of hippuric acid.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is used to determine the lowest concentration of hippuric acid that inhibits the visible growth of a microorganism.

Materials:

-

Hippuric acid stock solution

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Spectrophotometer

Procedure:

-

Preparation of Hippuric Acid Dilutions: a. Prepare a 2x concentrated stock solution of hippuric acid in MHB. b. Perform serial two-fold dilutions of the hippuric acid stock solution in the wells of a 96-well microtiter plate, with each well containing 100 µL of the diluted solution.

-

Inoculum Preparation: a. Prepare a bacterial suspension in sterile saline equivalent to a 0.5 McFarland standard. b. Dilute the suspension in MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Inoculation: a. Add 100 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a 1:2 dilution of the hippuric acid concentrations. b. Include a growth control well (MHB with inoculum, no hippuric acid) and a sterility control well (MHB only).

-

Incubation: a. Incubate the microtiter plate at 35-37°C for 18-24 hours.

-

Interpretation: a. The MIC is the lowest concentration of hippuric acid at which there is no visible growth (turbidity) of the microorganism.

High-Performance Liquid Chromatography (HPLC) for Quantification of Hippuric Acid in Urine

This method allows for the precise measurement of hippuric acid concentrations in urine samples.

Materials:

-

HPLC system with a UV detector

-

C18 reversed-phase column

-

Mobile phase (e.g., a mixture of methanol, water, and acetic acid)

-

Hippuric acid standard solutions

-

Urine samples

Procedure:

-